2-Ethoxy-4-(trifluoromethyl)benzoic acid

Description

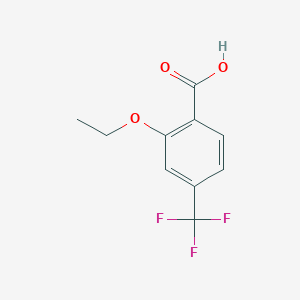

2-Ethoxy-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid characterized by an ethoxy (–OCH₂CH₃) substituent at the 2-position and a trifluoromethyl (–CF₃) group at the 4-position of the benzoic acid backbone. This compound combines the electron-withdrawing properties of the –CF₃ group with the steric and electronic effects of the ethoxy substituent, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

2-ethoxy-4-(trifluoromethyl)benzoic acid |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-8-5-6(10(11,12)13)3-4-7(8)9(14)15/h3-5H,2H2,1H3,(H,14,15) |

InChI Key |

QKCUFBRVYFLZOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Intermediate in Synthesis

2-Ethoxy-4-(trifluoromethyl)benzoic acid serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of various pharmaceuticals and agrochemicals, enhancing the efficiency of synthetic pathways through its unique trifluoromethyl group, which can influence the electronic properties of the resulting compounds.

Case Study: Synthesis of Novel Compounds

Research has shown that this compound can be used to synthesize derivatives with enhanced biological activity. For example, studies have demonstrated that derivatives synthesized from this compound exhibit improved antimicrobial properties, making them candidates for further development in medicinal chemistry .

Pharmaceutical Research

Anti-inflammatory Applications

The compound has been investigated for its anti-inflammatory properties, particularly in relation to inflammatory diseases such as arthritis and psoriasis. It is part of a class of compounds that inhibit specific pathways involved in inflammation, including TNF-α production, which is crucial for managing chronic inflammatory conditions .

Drug Development

this compound has been explored as a potential scaffold for developing new drugs. Its structural characteristics allow for modifications that can enhance pharmacological profiles, including increased potency and reduced side effects. For instance, its derivatives have shown promise as inhibitors in various biological assays, indicating their potential as therapeutic agents .

Agricultural Chemistry

Herbicide Development

In agricultural applications, compounds similar to this compound are being studied for their potential as herbicides. The trifluoromethyl group is known to enhance herbicidal activity by improving the compound's ability to penetrate plant tissues and disrupt metabolic processes .

Case Study: Efficacy Testing

Field studies have demonstrated that formulations containing this compound can effectively control weed populations while minimizing damage to crops, showcasing its utility in sustainable agricultural practices .

Summary Table of Applications

Comparison with Similar Compounds

Electronic Effects

- Ethoxy vs. This makes it more suitable for drug candidates requiring membrane permeability .

- Fluoro vs. Ethoxy : Substituting ethoxy with fluorine (e.g., 2-fluoro-4-(trifluoromethyl)benzoic acid) enhances acidity (lower pKa ~3.35) due to fluorine’s strong electron-withdrawing nature, favoring applications in ionic interactions or catalysis .

Steric and Solubility Profiles

- The ethoxy group introduces moderate steric hindrance compared to smaller substituents like fluorine or methoxy. This may influence binding affinity in biological targets, as seen in Repaglinide derivatives .

- 2-Methoxymethoxy-4-(trifluoromethyl)benzoic acid exhibits reduced solubility in aqueous media due to its bulkier substituent, limiting its use in aqueous-phase reactions .

Thermal Stability

- 3-Fluoro-4-(trifluoromethyl)benzoic acid demonstrates high thermal stability (melting point 174–179°C), advantageous for high-temperature industrial processes. The ethoxy analog likely has a lower melting point due to reduced crystallinity .

Q & A

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

- Methodological Answer :

- Murine Models : Use carrageenan-induced paw edema (acute inflammation) or collagen-induced arthritis (chronic). Administer orally at 10–50 mg/kg; monitor plasma levels via LC-MS/MS .

- Biomarker Analysis : Quantify TNF-α/IL-6 in serum via ELISA and correlate with histopathology scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.